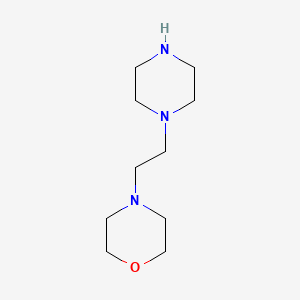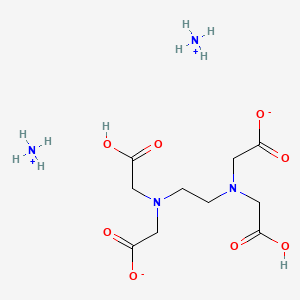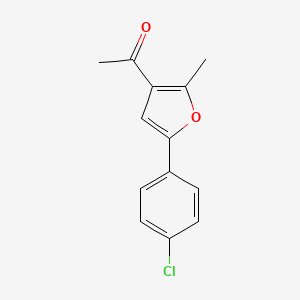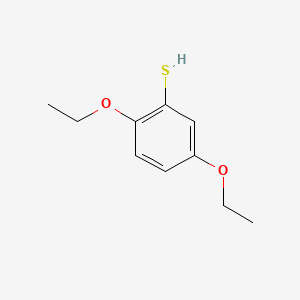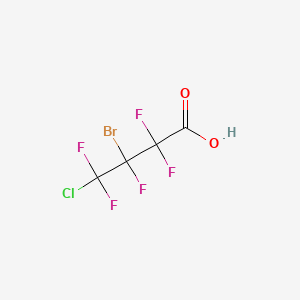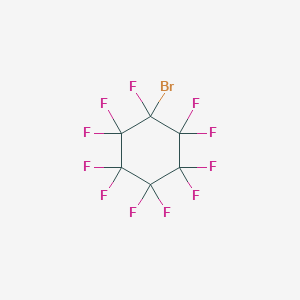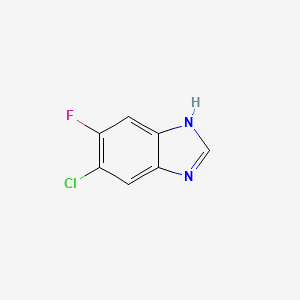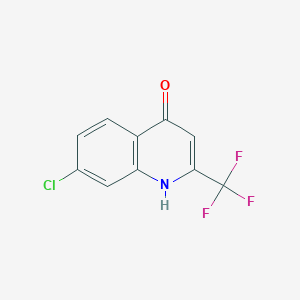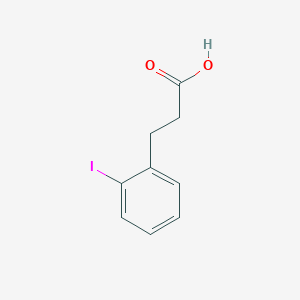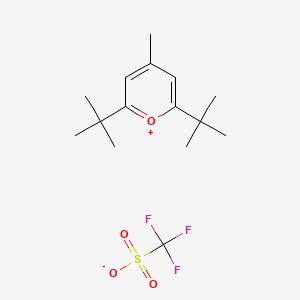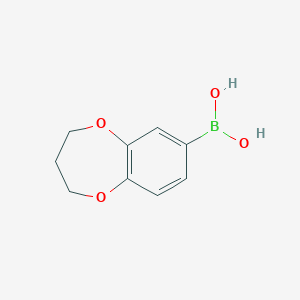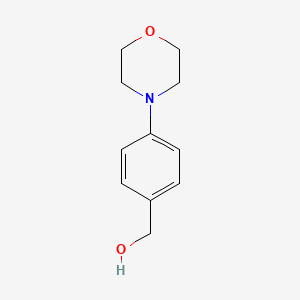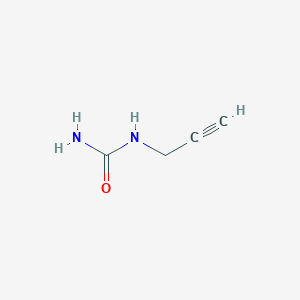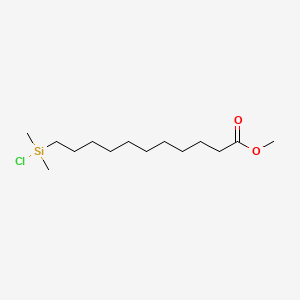
11-(氯二甲基甲硅烷基)十一酸甲酯
描述
“Methyl 11-(chlorodimethylsilyl)undecanoate” is a chemical compound . It’s also known as “(10-CARBOMETHOXYDECYL)DIMETHYLCHLOROSILANE”, “11-(chlorodimethylsilyl)-undecanoicacimethylester”, “11-(Chlorodimethylsilyl)undecanoic acid methyl ester”, “11-(Dimethylchlorosilyl)undecanoic acid methyl ester”, and "Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester" .
Molecular Structure Analysis
“Methyl 11-(chlorodimethylsilyl)undecanoate” has a similar structure to “Methyl 11-(hydroxydimethylsilyl)undecanoate” and "Methyl 2-(chlorodimethylsilyl)undecanoate" . These compounds contain multiple bonds, rotatable bonds, double bonds, and ester groups .Physical And Chemical Properties Analysis
“Methyl 11-(chlorodimethylsilyl)undecanoate” is likely a liquid at room temperature . It has a similar structure to “Methyl 11-(hydroxydimethylsilyl)undecanoate” and “Methyl 2-(chlorodimethylsilyl)undecanoate”, which have a total of 46-47 bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, and ester groups .科学研究应用
1. Tribological Properties of 10-Undecenoic Acid-Derived Schiff Base Lubricant Additives
- Application Summary: Methyl 11-(2-aminoethylthio)undecanoate, a derivative of Methyl 11-(chlorodimethylsilyl)undecanoate, was used to synthesize 10-undecenoic acid-based Schiff bases. These bases were evaluated for their tribological and antioxidant performances in biolubricant base oil .
- Methods of Application: The compounds were synthesized by condensation of methyl 11-(2-aminoethylthio)undecanoate with various aromatic aldehydes .
- Results: The tribological test results indicate that all the synthesized thioethers containing Schiff bases act as good antiwear and extreme pressure additives .
2. Synthesis, Characterization, Antimicrobial and Anti-Biofilm Activity of a New Class of 11-Bromoundecanoic Acid-Based Betaines
- Application Summary: Novel betaines were synthesized from esterquats, which were obtained from the reaction of 11-bromo undecanoic acid, different alkyl amines, and methyl iodide .
- Methods of Application: The synthesized betaines were characterized and were further studied for their antimicrobial and anti-biofilm activities .
- Results: Some of the compounds showed good to moderate antibacterial activity with minimum inhibitory concentration values ranging between 3.9–31.2 µg mL −1 and antifungal activity with minimum inhibitory concentration values ranging between 7.8–62.4 µg mL −1 .
3. Synthesis and Evaluation of Anti-Oxidant and Cytotoxic Activities of Novel 10-Undecenoic Acid Methyl Ester Based Lipoconjugates of Phenolic Acids
- Application Summary: Methyl 11-(2-aminoethylthio)undecanoate, a derivative of Methyl 11-(chlorodimethylsilyl)undecanoate, was used to synthesize novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids .
- Methods of Application: The compounds were synthesized by reacting amine with different phenolic acids in the presence of EDC·HCl and HOBt .
- Results: The synthesized lipoconjugates of phenolic acids were studied for their anti-oxidant and cytotoxic activities . Some of the compounds showed good to moderate antibacterial and antifungal activity .
4. Synthesis, Characterization, Antimicrobial and Anti-Biofilm Activity of a New Class of 11-Bromoundecanoic Acid-Based Betaines
- Application Summary: Methyl 11-(alkylamino)undecanoate, a derivative of Methyl 11-(chlorodimethylsilyl)undecanoate, was used to synthesize a new class of 11-bromoundecanoic acid-based betaines .
- Methods of Application: The compounds were synthesized using column chromatography with chloroform and methanol .
- Results: The synthesized betaines were characterized and further studied for their antimicrobial and anti-biofilm activities .
5. Structural Characterization of Native and Modified Encapsulins
- Application Summary: Perfluorophenyl-11-(triethoxysilyl)undecanoate, a derivative of Methyl 11-(chlorodimethylsilyl)undecanoate, was used in the structural characterization of native and modified encapsulins for in vitro catalysis and cellular uptake .
- Methods of Application: The compound was deposited by substrate immersion into a solution for 24 hours at room temperature under an argon atmosphere .
- Results: The study provided insights into the structure and functionality of encapsulins, transforming biological nanocompartments into functional systems .
6. Synthesis of Novel Betaines
- Application Summary: Methyl 11-(alkylamino)undecanoate, a derivative of Methyl 11-(chlorodimethylsilyl)undecanoate, was used to synthesize novel betaines .
- Methods of Application: The compounds were synthesized using column chromatography with chloroform and methanol .
- Results: The synthesized betaines were characterized and further studied for their antimicrobial and anti-biofilm activities .
安全和危害
属性
IUPAC Name |
methyl 11-[chloro(dimethyl)silyl]undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29ClO2Si/c1-17-14(16)12-10-8-6-4-5-7-9-11-13-18(2,3)15/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVPSFFFPDOOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202022 | |
| Record name | Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 11-(chlorodimethylsilyl)undecanoate | |
CAS RN |
53749-38-5 | |
| Record name | 10-(Carbomethoxy)decyldimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53749-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(Carbomethoxy)decyldimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
